Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)-
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Overview
Description
Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group, a methyl group, and a trimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- can be achieved through several synthetic routes. One common method involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of aromatic carboxylic acids. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acid chloride.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Cyclohexanecarbonyl chloride.
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the methyl and trimethylphenyl groups.
1-Methyl-1-cyclohexanecarboxylic acid: Lacks the trimethylphenyl group.
3-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with different substitution patterns
Uniqueness
Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
CAS No. |
61405-15-0 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-methyl-3-(2,4,6-trimethylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H24O2/c1-11-8-12(2)15(13(3)9-11)14-6-5-7-17(4,10-14)16(18)19/h8-9,14H,5-7,10H2,1-4H3,(H,18,19) |
InChI Key |
PCNJIBGOVCMDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CCCC(C2)(C)C(=O)O)C |
Origin of Product |
United States |
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